molecular formula C5H3ClFN3 B2927301 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile CAS No. 2402829-99-4

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile

Cat. No.: B2927301
CAS No.: 2402829-99-4
M. Wt: 159.55
InChI Key: XKYVTRYFHCUQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is a multifunctional heterocyclic compound designed for research and development applications. Its molecular structure incorporates several key features: the imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole interactions within biological targets . The presence of both chloro and fluoro substituents allows for selective modulation of the compound's electronic properties and metabolic stability, while the nitrile group serves as a versatile handle for further synthetic elaboration or as a pharmacophore that can interact with enzymes . As a synthetically feasible and pharmacophoric synthon, this compound is intended for use as a key intermediate in the construction of more complex molecules for drug discovery programs . Benzimidazole and imidazole-based structures have been relentlessly pursued and have developed into some of the most sought-after pharmacophores, yielding therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal effects . Researchers can utilize this compound to develop new analogues and derivatives for screening against various disease targets. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-fluoro-3-methylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYVTRYFHCUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions. For instance, the reaction of a suitable amido-nitrile with a nickel catalyst can lead to the formation of the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.

Scientific Research Applications

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluoroimidazole-4-carbonitrile
  • 5-Chloro-3-methylimidazole-4-carbonitrile
  • 2-Fluoro-3-methylimidazole-4-carbonitrile

Uniqueness

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is unique due to the simultaneous presence of chloro, fluoro, and methyl substituents on the imidazole ring

Biological Activity

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CFMIC) is a compound of increasing interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of CFMIC, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

CFMIC is characterized by its imidazole ring, which is a five-membered heterocyclic structure that contributes significantly to its biological properties. The presence of chlorine, fluorine, and a cyano group enhances its reactivity and interaction with biological molecules.

The biological activity of CFMIC can be attributed to several mechanisms:

  • Enzyme Inhibition : CFMIC has been shown to inhibit certain enzymes that are pivotal in various biochemical pathways. For instance, it may act on kinases involved in cell signaling, leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate that CFMIC exhibits antibacterial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Antimicrobial Activity

CFMIC has demonstrated significant antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Bacillus subtilis20
Klebsiella pneumoniae16

These results suggest that CFMIC could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study investigated the effects of CFMIC on cancer cell lines. The compound was found to inhibit the proliferation of specific cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values were reported at concentrations as low as 5 µM, indicating potent activity .
  • Neuroprotective Effects : Research has indicated that CFMIC may have neuroprotective properties. In vitro studies using neuronal cell cultures showed that treatment with CFMIC reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of CFMIC is crucial for evaluating its therapeutic potential. Studies suggest that CFMIC has favorable absorption characteristics with moderate bioavailability. However, further investigations are required to assess its metabolic stability and toxicity profiles in vivo.

Q & A

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • Methodological Answer : It serves as a precursor for:
  • Heterocyclic expansions : React with hydrazines to form triazoles.
  • Functional group interconversions : Reduce nitrile to amine via LiAlH4_4.
  • Pharmaceutical analogs : Couple with aryl boronic acids to generate kinase inhibitors, as seen in related carbonitrile derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.